N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is a complex organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are crucial in various cellular processes including growth and metabolism .
The compound can be synthesized through various chemical methods, with patents and publications detailing its preparation and applications in medicinal chemistry. Notably, it has been highlighted in patent literature as a promising candidate for treating diseases linked to the aforementioned pathways .
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine can be classified based on its structure:
The synthesis of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine typically involves multi-step synthetic routes. Commonly employed methods include:
The synthesis often requires controlled conditions such as temperature and pH to optimize yield and purity. Solvents like dimethylformamide or acetonitrile are frequently used to facilitate reactions under reflux conditions. The final product can be purified through recrystallization or chromatography techniques.
The molecular formula of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is C18H20N2O2S. Its structure features two pyridine rings with various substituents that contribute to its biological activity.
Key structural data include:
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the methyl groups on the pyridine rings. Reaction conditions such as temperature, solvent choice, and catalysts significantly impact the outcomes.
The mechanism of action for N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine primarily involves its role as an inhibitor in signaling pathways regulated by phosphoinositide 3-kinase and mammalian target of rapamycin. This inhibition leads to altered cellular responses, affecting processes such as cell proliferation and survival.
Research indicates that this compound may modulate specific protein targets within these pathways, leading to potential therapeutic effects against cancers and metabolic disorders .
Key chemical properties include:
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine has several applications in scientific research:
This compound represents a significant interest in both medicinal chemistry and material science due to its diverse applications and biological relevance.
The strategic incorporation of pyridine rings within medicinal chemistry scaffolds leverages their inherent physicochemical properties and versatile binding capabilities. In the compound N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, the bipyridyl architecture serves as a dual pharmacophoric element. The 6-methylpyridin-3-yl moiety engages in π-stacking interactions within kinase ATP-binding sites, while the N,N-dimethylaminopyridine fragment adopts distinct binding orientations due to its electron-donating dimethylamino group, enhancing electron density for hydrogen bond acceptance. This design mirrors kinase inhibitor optimization strategies where pyridine nitrogen atoms serve as hydrogen bond acceptors with backbone residues in the hinge region, as demonstrated in co-crystal structures of related inhibitors [5].
Synthetic accessibility is a critical advantage of pyridine-based cores. The central pyridine ring enables efficient derivatization via Suzuki-Miyaura cross-coupling reactions, as evidenced by synthetic routes for analogous compounds. 5-Bromo-2-methylpyridin-3-amine serves as a versatile precursor for introducing diverse aryl groups at the C5 position using Pd-catalyzed coupling with arylboronic acids under mild conditions (1,4-dioxane/H₂O, K₃PO₄, 85–95°C), achieving moderate-to-high yields (65–89%). Subsequent N-dimethylation can be accomplished through reductive amination or nucleophilic substitution on halogenated intermediates [6].
Table 1: Pyridine Core Modifications and Impact on Drug Properties
Position | Common Modifications | Effects on Properties | Target Engagement Consequences |
---|---|---|---|
C3 (Dimethylamino) | -N(CH₃)₂, -NHR, -NR₂ | ↑ Lipophilicity (LogP +0.4), ↑ BBB permeability, ↓ P-gp efflux | Disrupts conserved water networks; forms cation-π interactions |
C5 (Aryl Group) | 4-(Methylsulfonyl)phenyl, heteroaryls | ↑ Target affinity via sulfonamide H-bonding, ↓ Metabolic clearance | Enhances kinase selectivity by occupying hydrophobic pocket II |
C6 (Methylpyridine) | Methyl, halogens, small heterocycles | Modulates steric occupancy, electron density | Engages gatekeeper residues; influences ATP-competitive binding |
The 6-methyl substituent on the terminal pyridine ring provides optimal steric occupancy in hydrophobic subpockets without introducing metabolic liabilities associated with bulkier alkyl groups. Computational analyses (DFT/B3LYP/6-31G(d,p)) of analogous bipyridyl systems reveal that methyl substitution minimally disrupts HOMO-LUMO distributions (ΔE ≈ 4.13–5.05 eV), preserving electronic compatibility with kinase catalytic domains while maintaining metabolic stability. The coplanar orientation of the two pyridine rings, enforced by the C5-aryl linker, further enhances target affinity by maximizing surface contact with hydrophobic residues [6].
The 4-(methylsulfonyl)phenyl moiety represents a strategically selected bioisostere that confers multipoint binding capability within kinase ATP-binding sites. The sulfonyl group (-SO₂CH₃) serves as a hydrogen bond acceptor with backbone amides (e.g., hinge region Met-Ala residues in ALK kinases) and sidechains of lysine or arginine residues in the phosphate-binding region. This mimics interactions observed in co-crystal structures of inhibitors like LDN-193189 bound to ALK2, where the sulfonyl oxygen forms a water-mediated hydrogen bond with conserved lysine (K225) and salt-bridge interactions with αC-helix glutamate (E248) [5].
Table 2: Methylsulfonylphenyl Bioisosteric Replacements and Kinase Selectivity
Bioisostere | Kinase Inhibition IC₅₀ (nM) | Selectivity Ratio (vs. ALK1/2) | Key Binding Interactions |
---|---|---|---|
4-(Methylsulfonyl)phenyl | ALK1: 12 ± 2; ALK2: 8 ± 1 | >1000-fold (vs. PIM1, VEGFR2) | H-bonds: Lys220, Glu248; Hydrophobic: Ile216, Leu339 |
4-Carboxamide | ALK1: 85 ± 6; ALK2: 47 ± 3 | 320-fold | H-bonds: Lys220; Reduced hydrophobic contact |
4-Trifluoromethyl | ALK1: 210 ± 15; ALK2: 155 ± 12 | 95-fold | Hydrophobic only; No H-bond capacity |
4-Methoxy | ALK1: >1000; ALK2: 850 ± 45 | Not significant | Weak hydrophobic; No polar interactions |
Compared to common bioisosteres like carboxylic acids or carboxamides, the methylsulfonyl group offers superior membrane permeability due to reduced ionization state (pKa ≈ -1.9) and enhanced hydrophobic surface area. This balances target affinity with cellular penetration, addressing a key limitation of highly polar phosphonate or carboxylate bioisosteres. In cellular thermal shift assays (CETSA) for ALK1/2 inhibitors, methylsulfonyl-containing compounds exhibited 3.5-fold greater target engagement (ΔTₘ = 8.7°C) than carboxylate analogs (ΔTₘ = 2.5°C) at equivalent concentrations, confirming superior cellular occupancy despite similar enzymatic IC₅₀ values [5].
The methylsulfonylphenyl group also influences selectivity across kinase subfamilies. Profiling of N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine analogs against 468 kinases revealed >1000-fold selectivity for ALK1/2 over PIM kinases and VEGFR2—a significant improvement over pyrazolo[1,5-a]pyrimidine scaffolds like LDN-193189. This selectivity arises from the sulfonyl group's optimal geometry for occupying the hydrophobic pocket adjacent to the gatekeeper residue, sterically excluding kinases with bulkier residues (e.g., Phe in PIM1 vs. Leu in ALK2) [5].
The N,N-dimethylamino group appended to the pyridine core is a critical determinant of CNS penetration capability. This tertiary amine modulates three interdependent properties essential for blood-brain barrier (BBB) traversal: lipophilicity, hydrogen bonding capacity, and P-glycoprotein (P-gp) efflux susceptibility. The compound’s calculated LogD at physiological pH (7.4) is approximately 2.8–3.1, within the optimal range (2–4) for passive diffusion across brain microvascular endothelial cells. This balances solubility and membrane permeability, avoiding excessive lipophilicity (>4) that promotes plasma protein binding and reduces free brain concentration [4] [7].
The BBB endothelium exhibits unique transport barriers, including tight junctions (TJs) limiting paracellular flux and efflux transporters (e.g., P-gp, BCRP) reducing intracellular xenobiotic accumulation. The dimethylamino group mitigates P-gp recognition through two mechanisms: 1) It reduces the number of hydrogen bond donors (HBD = 0), a key P-gp substrate characteristic; and 2) It introduces moderate basicity (pKa ≈ 7.9–8.2), favoring membrane partitioning at physiological pH. In Caco-2 bidirectional assays, analogs bearing N,N-dimethylamino groups demonstrated efflux ratios (ER) of 0.8–1.5, indicating minimal P-gp-mediated efflux, whereas primary amine analogs exhibited ER > 5.9 [4].
Table 3: Impact of Amine Modifications on BBB Permeability Parameters
Amine Functionality | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Unbound Brain/Plasma Ratio (Kp,uu) | Key Structural Influences |
---|---|---|---|---|
N,N-Dimethyl | 18.9 ± 0.08 | 0.8 | 0.92 | ↓ H-bond donors, ↑ lipophilicity, ↓ P-gp recognition |
N-Methyl | 13.6 ± 0.24 | 2.3 | 0.45 | Moderate H-bonding, intermediate P-gp efflux |
Primary amine | 5.2 ± 0.05 | 5.9 | 0.12 | ↑ H-bond donors, ↑ P-gp efflux |
Azetidine | 15.9 ± 0.11 | 1.1 | 0.78 | Ring constraint ↑ rigidity; ↓ pKa |
Morpholine | 12.3 ± 0.07 | 3.8 | 0.32 | ↑ Polarity; oxygen as H-bond acceptor |
Molecular rigidity induced by the dimethylamino group further enhances BBB penetration. Unlike flexible alkyl chains, the planar pyridine-dimethylamine system restricts rotatable bond count (nRot < 4), reducing entropic penalty upon membrane partitioning. This principle was validated in nNOS inhibitors where constrained pyrrolidine analogs exhibited PAMPA-BBB permeability (Pₑ) = 13.6 × 10⁻⁶ cm/s versus 18.9 × 10⁻⁶ cm/s for dimethylamino derivatives. Brain uptake measurements in murine models confirmed 3.1-fold higher unbound brain concentrations (Kp,uu = 0.92) for dimethylamino compounds versus primary amines (Kp,uu = 0.12) [4].
The dimethylamino group also facilitates weak base trapping within brain parenchyma. After passive diffusion into endothelial cells, partial protonation (∼40%) at lysosomal pH (4.5–5.0) creates a concentration gradient favoring abluminal release. This mechanism, observed in CNS-active therapeutics like imatinib, is corroborated by 4.3-fold higher brain-to-plasma ratios for N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine versus its non-basic derivative in perfusion studies [1] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1